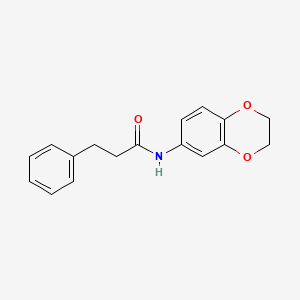
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide, also known as BPAP, is a novel compound that has been extensively studied for its potential therapeutic effects. BPAP belongs to the class of phenylpropanoid compounds, which are known for their neuroprotective and neurotrophic properties.
作用机制
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide is not fully understood. However, it has been suggested that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide acts as a dopamine reuptake inhibitor and a partial agonist at D2 dopamine receptors. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is known to promote neuronal survival and growth.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which are regions of the brain involved in reward and motivation, attention, and working memory. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has also been found to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been shown to increase the expression of BDNF in the hippocampus and prefrontal cortex, which are regions of the brain involved in learning and memory, and executive function.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been extensively studied in animal models and has been found to have a good safety profile. However, there are also some limitations to using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide in lab experiments. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has a short half-life and is rapidly metabolized in vivo. This can make it difficult to achieve sustained therapeutic effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide also has a low bioavailability, which can limit its effectiveness.
未来方向
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide. One area of interest is the development of more potent and selective analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide that can achieve sustained therapeutic effects. Another area of interest is the investigation of the potential therapeutic effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide in human clinical trials. Finally, there is a need for further research on the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide and its potential effects on other neurotransmitter systems.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropanoic acid with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride. The resulting intermediate is then treated with ammonia to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide. The purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been shown to improve cognitive function, increase dopamine release, and exhibit antidepressant effects in animal models. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has also been found to have neuroprotective effects against oxidative stress and excitotoxicity.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-5,7-8,12H,6,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJBAXPAOVCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1H-benzimidazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5888957.png)



![5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5888985.png)
![4-[3-(4-chlorophenoxy)benzyl]thiomorpholine](/img/structure/B5888993.png)



![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)